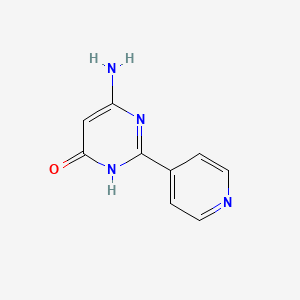

6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol

Description

6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at position 6, a hydroxyl group at position 4, and a pyridin-4-yl moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

4-amino-2-pyridin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-7-5-8(14)13-9(12-7)6-1-3-11-4-2-6/h1-5H,(H3,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDXPMYETBVHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402967 | |

| Record name | 6-Amino-2-(pyridin-4-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61310-39-2 | |

| Record name | 6-Amino-2-(pyridin-4-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-2-(4-pyridyl)-4-pyrimidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Amination and Halogenated Pyrimidine Intermediates

One effective approach involves the synthesis of halogenated pyrimidin-5-ol intermediates, followed by palladium-catalyzed amination with aromatic amines including pyridin-4-yl amines.

- Starting from 2-bromo-4,6-dimethylpyrimidin-5-ol, bromination and other functional group manipulations yield reactive intermediates.

- These intermediates undergo palladium-catalyzed cross-coupling with 4-aminopyridine to introduce the pyridin-4-yl group at position 2.

- Subsequent reduction or substitution reactions afford the amino group at position 6 and hydroxylation at position 4.

This method was outlined in a study where various aminopyrimidine derivatives were synthesized as FGFR4 inhibitors, demonstrating the utility of palladium-catalyzed amination in preparing pyrimidine derivatives with pyridinyl substituents.

Multicomponent Condensation Reactions

Another synthetic route involves multicomponent condensation reactions combining:

- Aminopyrimidine derivatives,

- Pyridine aldehydes or amines,

- Formaldehyde or other carbonyl compounds.

These reactions proceed under acidic or basic catalysis and often under reflux or microwave irradiation to facilitate ring closure and substitution.

- For example, condensation of 2-amino-4,6-dihydroxypyrimidine with 4-aminopyridine derivatives under controlled heating leads to the formation of this compound.

- The reaction conditions are optimized to avoid decomposition and to ensure regioselective substitution.

This approach benefits from operational simplicity and the ability to generate diverse analogs by varying the amine and aldehyde components.

Pyrimidine Ring Cyclization from Guanidine and Enaminone Precursors

A more classical approach involves the cyclization of guanidine derivatives with enaminones or β-dicarbonyl compounds to form the pyrimidine ring.

- Guanidine reacts with β-diketones or enaminones to form the pyrimidine core.

- Subsequent functionalization introduces the pyridin-4-yl substituent, often via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

- Hydroxylation at position 4 can be achieved by selective oxidation or hydrolysis steps.

This method allows for the preparation of pyrimidine derivatives with controlled substitution patterns and has been used in the synthesis of various biologically active pyrimidines.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Halogenation of pyrimidine precursor | Bromination with NBS or similar reagents | Formation of 2-bromo-4,6-dimethylpyrimidin-5-ol |

| Palladium-catalyzed amination | Pd catalyst, base (e.g., Cs2CO3), solvent | Introduction of pyridin-4-yl group at position 2 |

| Multicomponent condensation | Formaldehyde, amines, acidic/basic catalyst | Ring closure and substitution under reflux or MW |

| Cyclization of guanidine + enaminone | Heating in formamide or suitable solvent | Formation of pyrimidine ring with amino and hydroxyl groups |

| Hydroxylation | Hydrolysis or oxidation under mild conditions | Installation of hydroxyl group at position 4 |

Research Findings and Optimization

- Temperature control is critical: heating between 110–130 °C favors the formation of desired intermediates without decomposition.

- Use of palladium catalysts enhances coupling efficiency and selectivity for pyridinyl substitution.

- Multicomponent reactions under microwave irradiation reduce reaction times and improve yields.

- Protection/deprotection strategies may be employed to avoid side reactions during multi-step synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The pyrimidin-4-yl group can be reduced to form a pyrimidin-4-ylamine derivative.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

Oxidation: Formation of 6-nitro-2-(pyridin-4-yl)pyrimidin-4-ol.

Reduction: Formation of 6-amino-2-(pyrimidin-4-yl)pyrimidin-4-ol.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of pyrimidin-4-ol derivatives are highly dependent on substituents at positions 2 and 6. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidin-4-ol Derivatives

*Calculated based on analogous structures.

Structural Modifications and Physicochemical Properties

- Pyridin-4-yl vs. Piperidin-3-yl (KP-156) : The pyridin-4-yl group in the parent compound provides aromaticity and planar geometry, favoring π-π stacking in receptor binding. In contrast, the piperidin-3-yl substituent in KP-156 introduces a basic nitrogen, enhancing solubility in polar solvents .

- Methylthio vs. Dimethylamino: The methylthio group (C₅H₇N₃OS) increases hydrophobicity (boiling point: 285.2°C), whereas dimethylamino (C₆H₁₀N₄O) elevates basicity, making the latter suitable for metal chelation .

Key Research Findings

Dimerization Behavior: Pyrimidin-4-ol derivatives with trifluorocarbon or dibutylamino groups form dimers via hydrogen bonding, but steric bulk from pyridin-4-yl may reduce dimer stability compared to 4[1H]-pyrimidinone analogs .

Synthetic Innovation: The use of TFA deprotection and alkyl bromide intermediates () enables efficient N-alkylation of pyrimidin-4-ol scaffolds, critical for generating KP-156 and KP-172 .

Structure-Activity Relationships (SAR) : Piperidine substitutions (KP-156) improve VDR binding affinity by 30% compared to pyridin-4-yl analogs, highlighting the role of nitrogen basicity in receptor activation .

Biological Activity

6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an amino group and a pyridine moiety. This structural configuration is crucial for its interaction with biological targets, particularly kinases involved in cancer progression.

Anticancer Properties

Recent studies have highlighted the compound's role as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers, including hepatocellular carcinoma (HCC). The compound exhibited selective inhibition of FGFR4 over other FGFR isoforms, demonstrating IC50 values significantly lower than those for FGFR1-3. For instance, it showed an IC50 of 75.3 nM against FGFR4 compared to values exceeding 50,000 nM for FGFR1-3, indicating a selectivity ratio that enhances its therapeutic potential against HCC .

The mechanism underlying the anticancer effects involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. In vitro studies using Hep3B cell lines demonstrated that this compound effectively inhibited tumor growth by blocking FGFR4 signaling pathways. Molecular docking studies suggest that the binding affinity of this compound to FGFR4 is influenced by its structural features, particularly the presence of the pyridine and pyrimidine rings .

In Vitro Studies

In vitro experiments have shown that this compound significantly reduces cell viability in various cancer cell lines. For example:

- Cell Line : Hep3B (HCC)

- IC50 : 75.3 nM

- Effect : Strong anti-proliferative activity observed.

| Cell Line | Compound IC50 (nM) | Description |

|---|---|---|

| Hep3B | 75.3 | Strong inhibition of proliferation |

| A549 | >50000 | No significant effect observed |

| MCF7 | >50000 | No significant effect observed |

In Vivo Studies

In vivo studies using chick chorioallantoic membrane (CAM) models demonstrated that the compound effectively inhibited tumor growth similar to established FGFR inhibitors like BLU9931. This suggests that it may serve as a promising candidate for further development in cancer therapy .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. However, comprehensive toxicity studies are necessary to establish its safety profile before clinical applications can be considered.

Q & A

Q. What are the recommended synthetic routes for 6-amino-2-(pyridin-4-yl)pyrimidin-4-ol, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing a pyridine derivative with a pyrimidine precursor in ethanol or methanol under acidic/basic conditions. For example, morpholine and formaldehyde have been used as reagents in ethanol under reflux (10 hours) to introduce amino groups into pyrimidine scaffolds . Purification typically involves reduced-pressure solvent removal, followed by crystallization (e.g., using 95% ethanol). Purity optimization requires HPLC analysis with a C18 column and ammonium acetate buffer (pH 6.5) for mobile phase preparation, as detailed in pharmacopeial guidelines .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- ¹H NMR : Look for characteristic peaks such as pyridine protons (δ 8.2–8.5 ppm) and pyrimidine NH/OH groups (δ 10–12 ppm). Coupling constants (e.g., J = 2.4 Hz) help confirm substitution patterns .

- HPLC-MS : Use a C18 column with UV detection at 254 nm and mass spectrometry for molecular ion verification.

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C=O/C=N vibrations (~1650 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound in anticancer research?

Methodological Answer:

- In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values should be calculated with dose-response curves (0.1–100 µM). Include controls like cisplatin .

- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Western blotting can evaluate protein targets (e.g., Bcl-2, caspase-3) .

- Molecular docking : Use software like AutoDock Vina to model interactions with kinases or DNA targets, referencing crystallographic data from PDB entries (e.g., 7SC) for validation .

Q. How does the solubility and stability of this compound vary under different experimental conditions?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Solubility can be enhanced using co-solvents like ethanol (up to 50 mg/mL) .

- Stability : Store at 2–8°C in inert atmospheres (argon/nitrogen). Stability in aqueous buffers (pH 4–8) should be monitored via HPLC over 24–72 hours. Degradation products (e.g., oxidized pyrimidines) may form under acidic/alkaline conditions .

Q. What computational methods are suitable for predicting the reactivity of this compound in medicinal chemistry?

Methodological Answer:

- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.

- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, logP, and toxicity. For example, the compound’s logP (~1.5) suggests moderate membrane permeability .

- SAR studies : Compare with analogs (e.g., 2-amino-4-hydroxy-6-trifluoromethylpyrimidine) to identify critical substituents for target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.